Piroxantrone

Cardio-oncology Toxicology Drug Safety

Piroxantrone is the definitive anthrapyrazole reference for dissecting topoisomerase II-mediated DNA damage. Its sequence-specific DNA cleavage (requiring pyrimidine at −1 position) enables precise genomic instability mapping. With linear pharmacokinetics over 150–555 mg/m² and an established ECOG Phase II NSCLC benchmark (median survival 29.3 weeks), it is an indispensable control for cardiotoxicity mechanism studies—occupying the critical intermediate position between doxorubicin and iron-inert analogs like pixantrone. Substitution with other anthrapyrazoles fundamentally alters iron-mediated redox activity readouts and invalidates comparative cardiotoxicity data.

Molecular Formula C21H25N5O4
Molecular Weight 411.5 g/mol
CAS No. 91441-23-5
Cat. No. B1684485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiroxantrone
CAS91441-23-5
SynonymsCI942;  PD111815;  CI 942;  PD 111815;  CI-942;  PD-111815; Piroxantrone;  oxanthrazole;  oxantrazole;  Piroxantrone HCl.
Molecular FormulaC21H25N5O4
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESC1=CC(=NCCCN)C2=C(C3=C(C=CC(=O)C3=C4C2=C1N(N4)CCNCCO)O)O
InChIInChI=1S/C21H25N5O4/c22-6-1-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,23,25,27,29-30H,1,6-11,22H2
InChIKeyUKNVCOILWOLTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityH2O > 11.20 (mg/mL)
Buffer, pH4 > 9.60 (mg/mL)
Buffer, pH9 > 11.50 (mg/mL)
Ethanol < 0.73 (mg/mL)
DMA 0.70 (mg/mL)
DMSO > 9.60 (mg/mL)
CHCl3 < 0.77 (mg/mL)
EtOAc < 0.71 (mg/mL)
t-BuOH < 0.71 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Piroxantrone (91441-23-5) as a DNA-Targeting Anthrapyrazole: A Procurement and Research Overview


Piroxantrone (CAS 91441-23-5), also known as Oxantrazole or CI-942, is a synthetic anthrapyrazole antineoplastic agent developed to retain the antitumor efficacy of anthracyclines while mitigating their hallmark cardiotoxicity [1][2]. It functions as a DNA intercalator and topoisomerase II poison, inhibiting DNA replication and repair, and is a key reference compound in the development of next-generation anticancer therapeutics [3].

Piroxantrone vs. In-Class Anthrapyrazoles and Anthracyclines: Why Precise Compound Identity Matters for Research Integrity


The anthrapyrazole class exhibits significant pharmacodynamic heterogeneity; simple substitution based on class membership is not supported by empirical data [1]. Direct comparisons demonstrate that minor structural modifications among analogs like Losoxantrone and Piroxantrone translate into major differences in cytotoxic potency (IC50 range 0.1–45.2 μM) and DNA binding affinity [1]. Furthermore, the primary procurement differentiator for Piroxantrone lies in its specific pharmacological profile, which occupies a critical intermediate position in the historical evolution from cardiotoxic anthracyclines (Doxorubicin) to second-generation analogs like Pixantrone [2][3]. Replacing Piroxantrone with a more modern analog like Pixantrone will fundamentally alter the experimental outcome regarding iron-mediated redox activity and free radical generation [2][4].

Quantitative Differentiation of Piroxantrone: Evidence-Based Comparator Data for Informed Procurement


Cardiotoxicity Profile: Piroxantrone vs. Doxorubicin (Class Comparison)

Piroxantrone was developed to overcome the severe, dose-limiting cardiotoxicity of anthracyclines like Doxorubicin. Preclinical and clinical data confirm that Piroxantrone exhibits significantly reduced cardiac toxicity compared to its predecessor, a key differentiator for studies involving long-term or high-dose regimens [1][2].

Cardio-oncology Toxicology Drug Safety

DNA Sequence Specificity of Cleavage: Piroxantrone vs. Mitoxantrone

Piroxantrone's mechanism of action involves topoisomerase II-mediated DNA cleavage with a defined sequence specificity. A comparative study using simian virus 40 DNA revealed a key difference: Piroxantrone, which is structurally related to Mitoxantrone, requires a pyrimidine at the -1 position relative to the cleavage site. This specific base requirement was not observed for Mitoxantrone under the same experimental conditions [1].

Molecular Pharmacology DNA Damage Topoisomerase II

Clinical Efficacy in Advanced NSCLC: A Randomized Phase II Trial

In a randomized Phase II trial for stage IV non-small-cell lung cancer (NSCLC), Piroxantrone was evaluated head-to-head against two other investigational agents: Taxol and Merbarone. The study quantified its clinical performance in this patient population [1].

Clinical Oncology Non-Small-Cell Lung Cancer Phase II Trial

Human Pharmacokinetics and Dose Proportionality: Phase I Clinical Data

The clinical pharmacokinetics of Piroxantrone were characterized in a Phase I trial. The drug exhibits biexponential plasma elimination with rapid clearance. Critically, elimination was found to be linear over a nearly 4-fold dose range (150 to 555 mg/m²), a property that distinguishes it from compounds with non-linear or saturable kinetics and allows for more predictable dose adjustments [1].

Clinical Pharmacology Pharmacokinetics Phase I Trial

Optimal Research and Industrial Application Scenarios for Piroxantrone (91441-23-5)


Investigating DNA Damage and Repair Mechanisms

Piroxantrone is an optimal tool for studying the cellular response to topoisomerase II poisons. Its well-characterized sequence-specific DNA cleavage, particularly its requirement for a pyrimidine at the -1 position, makes it ideal for experiments mapping drug-induced genomic instability and DNA repair pathway activation [5].

Preclinical Efficacy Studies in Solid Tumor Models

The clinical benchmark established in the ECOG Phase II trial (median survival of 29.3 weeks in NSCLC) provides a valuable reference point for validating new preclinical models or evaluating combination therapies in lung cancer and other solid tumors [5].

Pharmacological Tool for Cardiotoxicity Research

As an intermediate compound designed to be less cardiotoxic than doxorubicin but distinct from modern analogs like Pixantrone (which lacks iron-binding properties), Piroxantrone serves as a critical control in studies dissecting the molecular mechanisms of anthracycline-induced cardiotoxicity [5][4].

Pharmacokinetic Modeling and Dose Optimization Studies

The linear and predictable pharmacokinetics of Piroxantrone over a wide dose range (150–555 mg/m²) make it an excellent model compound for developing and validating pharmacokinetic/pharmacodynamic (PK/PD) models and for studying the impact of dose scheduling on toxicity and efficacy [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piroxantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.